molecular formula C9H5Br2N B12311437 1,1-Dibromo-2-(4-cyanophenyl)ethene

1,1-Dibromo-2-(4-cyanophenyl)ethene

Cat. No.: B12311437
M. Wt: 286.95 g/mol
InChI Key: MNYZLXYRSKJQIM-UHFFFAOYSA-N
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Description

1,1-Dibromo-2-(4-cyanophenyl)ethene is an organic compound with the molecular formula C₉H₅Br₂N and a molecular weight of 286.95 g/mol . This compound is characterized by the presence of two bromine atoms and a cyanophenyl group attached to an ethene backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2-(4-cyanophenyl)ethene can be synthesized through various methods. One common approach involves the bromination of 2-(4-cyanophenyl)ethene using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethene moiety .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2-(4-cyanophenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dibromo-2-(4-cyanophenyl)ethene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-(4-cyanophenyl)ethene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the cyanophenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

Molecular Formula

C9H5Br2N

Molecular Weight

286.95 g/mol

IUPAC Name

4-(2,2-dibromoethenyl)benzonitrile

InChI

InChI=1S/C9H5Br2N/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-5H

InChI Key

MNYZLXYRSKJQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)C#N

Origin of Product

United States

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